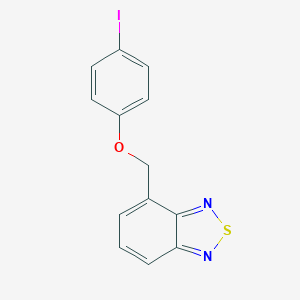
3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as BZS, is a synthetic compound that has been widely used in scientific research. BZS belongs to the class of benzoxazines, which are heterocyclic compounds that contain a benzene ring fused with an oxazine ring. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mecanismo De Acción
The exact mechanism of action of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is not fully understood, but it is believed to act as a modulator of ion channels in the nervous system. This compound has been found to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. The compound has also been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in lab experiments is its wide range of pharmacological activities, which make it a valuable tool for studying the mechanisms of action of various drugs and compounds. This compound has also been found to be well-tolerated in animal studies, making it a safe compound to use in research. However, one limitation of using this compound is its relatively low potency, which may require high concentrations of the compound to achieve significant effects.
Direcciones Futuras
There are several future directions for the use of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in scientific research. One area of interest is the potential use of this compound as a treatment for anxiety and sleep disorders. This compound has been found to have anxiolytic and sedative effects in animal studies, making it a promising candidate for further research in this area. Another potential application of this compound is in the study of ion channel regulation in the nervous system. This compound has been found to modulate the activity of GABA receptors and voltage-gated sodium channels, making it a valuable tool for studying the role of these channels in neuronal excitability.
Métodos De Síntesis
The synthesis of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves a multistep process that starts with the condensation of 2-phenylethanol and chloroacetyl chloride to form 2-chloro-N-(2-phenylethyl)acetamide. This intermediate is then reacted with 2-aminophenol and sulfuric acid to produce the final product, this compound.
Aplicaciones Científicas De Investigación
3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively used in scientific research as a tool for studying the mechanisms of action of various drugs and compounds. The compound has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been used in the study of neuronal excitability and the regulation of ion channels.
Propiedades
Fórmula molecular |
C16H16N2O5S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
3-oxo-N-(2-phenoxyethyl)-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C16H16N2O5S/c19-16-11-23-15-7-6-13(10-14(15)18-16)24(20,21)17-8-9-22-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2,(H,18,19) |
Clave InChI |
XGNDULLKTRUVHI-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3 |
SMILES canónico |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(4-methylbenzoyl)amino]phenylcarbamate](/img/structure/B299437.png)
![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299439.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299441.png)
![N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)
![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)

![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
